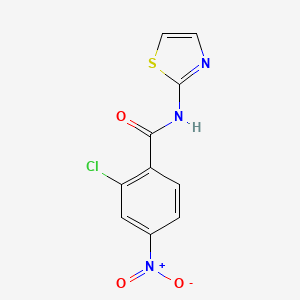

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O3S/c11-8-5-6(14(16)17)1-2-7(8)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOBTHGPSUDJKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330380 | |

| Record name | 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201496 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

324058-89-1 | |

| Record name | 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Thiazole Formation: The thiazole ring can be synthesized by reacting a suitable precursor, such as 2-aminothiazole, with the chlorinated nitrobenzene derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution Reagents: Amines, thiols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Reduction: Formation of 2-chloro-4-amino-N-(1,3-thiazol-2-yl)benzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones of the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various thiazole derivatives, including those similar to 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide. For instance, compounds derived from thiazoles have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates significant antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | 1.27 - 5.08 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| Compound A | 1.43 | Klebsiella pneumoniae |

| Compound B | 2.65 | Candida albicans |

These findings suggest that modifications to the thiazole moiety can enhance antimicrobial potency, making these compounds candidates for further development as therapeutic agents against resistant pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. For example, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colorectal cancer (HCT116). The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.85 - 9.99 | MCF7, HCT116 |

| Compound C | 4.53 | MDA-MB-231 |

| Compound D | 10.93 | CA IX Inhibitor |

The results indicate that certain structural modifications can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of synthesized thiazole derivatives, researchers found that specific substitutions on the thiazole ring significantly improved the efficacy against resistant bacterial strains. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and their bacterial targets .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties of thiazole derivatives revealed that certain compounds induced apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction. This research highlighted the potential for developing targeted therapies based on these compounds .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-Fluoro-N-(1,3-Thiazol-2-yl)Benzamide

- Structural Difference : Fluorine replaces chlorine at position 2.

- Impact : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine. This substitution may improve metabolic stability but reduce lipophilicity .

- Biological Relevance : Similar dihedral angles and hydrogen-bonding patterns to the parent compound suggest comparable target interactions, though fluorine’s inductive effects could modulate binding affinity .

2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide

- Structural Difference : Additional chlorine at position 3.

- Impact : Increased lipophilicity enhances membrane permeability but may reduce solubility. The dual electron-withdrawing effect of two chlorines could amplify reactivity toward nucleophilic residues in enzymes .

- Biological Relevance : Demonstrated anti-inflammatory and analgesic activities, suggesting that chloro-substituted analogs are promising for modulating inflammatory pathways .

Functional Group Modifications

2-Nitro-N-(5-Nitro-1,3-Thiazol-2-yl)Benzamide

- Structural Difference : A nitro group is added to the thiazole ring (position 5).

- The thiazole nitro group may sterically hinder interactions with hydrophobic binding pockets .

- Biological Relevance : Exhibits antiviral activity against hepatitis B and C, with nitro groups critical for inhibiting viral replication .

N-(1,3-Benzothiazol-2-yl)-4-Chloro-2-Hydroxybenzamide

- Structural Difference : Hydroxy group replaces nitro at position 2; benzothiazole replaces thiazole.

- Impact: The hydroxy group introduces hydrogen-bond donor capability, improving solubility but reducing stability.

Substituent Addition and Hybridization

2-Chloro-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]-4-Nitrobenzamide

- Structural Difference : A 6-methylbenzothiazole-phenyl group replaces the thiazole ring.

- The methyl group may sterically shield the molecule from metabolic degradation .

4-Chloro-N-[4-(1,3-Thiazol-2-ylsulfamoyl)Phenyl]Benzamide

Key Findings and Implications

- Nitro Groups : Critical for antiviral activity but may reduce metabolic stability due to oxidative susceptibility .

- Chlorine vs. Fluorine : Chlorine enhances lipophilicity for membrane targeting, while fluorine improves metabolic stability .

- Hybrid Structures : Benzothiazole-phenyl hybrids (e.g., ) show promise for CNS-targeted therapies due to increased lipophilicity and MW .

Biological Activity

2-Chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, anti-inflammatory, and anticancer research. The thiazole ring in its structure plays a crucial role in mediating these effects, making it a significant subject of study in medicinal chemistry.

Chemical Structure

The compound's chemical formula is , and it features a thiazole ring attached to a benzamide moiety. This unique structure contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). Studies have shown that it can inhibit the enzyme DprE1 involved in the biosynthesis of arabinogalactan, essential for mycobacterial cell wall integrity .

- Enzyme Inhibition : It has been reported that compounds with similar structures can inhibit carbonic anhydrase (CA) enzymes, which play roles in various physiological processes. For instance, related thiazole derivatives demonstrated selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM .

- Cytotoxicity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The increase in annexin V-FITC positive cells suggests significant apoptotic activity .

Biological Activity Data

Case Studies

- Antitubercular Activity : A study highlighted the compound's effectiveness against M. tuberculosis, where it was found to significantly inhibit bacterial growth at low concentrations. The presence of the nitro group was essential for maintaining this activity .

- Cytotoxic Effects on Cancer Cells : Research demonstrated that this compound induced apoptosis in MDA-MB-231 cells by activating specific cellular pathways related to programmed cell death .

- Inhibition of Carbonic Anhydrase : Another study focused on the enzyme inhibition properties of related thiazole compounds, showing that they could selectively inhibit CA IX, which is implicated in tumor progression and metastasis .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives generally indicates good bioavailability and favorable absorption characteristics. This is crucial for their potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2-aminothiazole derivatives with 2-chloro-4-nitrobenzoyl chloride in pyridine under anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the acid chloride) and using TLC to monitor reaction progress . Post-synthesis purification via recrystallization from methanol improves purity.

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the thiazole ring (e.g., characteristic signals at δ 7.2–7.8 ppm for aromatic protons) and the benzamide backbone.

- X-ray Crystallography : Resolves intermolecular interactions, such as hydrogen bonding between the amide NH and thiazole nitrogen, which stabilizes the crystal lattice .

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 322.02).

Q. What are the common chemical reactions involving the thiazole and benzamide moieties in this compound?

- Methodological Answer :

- Hydrolysis : The amide bond can hydrolyze under acidic or basic conditions, yielding 2-chloro-4-nitrobenzoic acid and 2-aminothiazole.

- Electrophilic Substitution : The nitro group directs electrophiles (e.g., halogens) to the para position on the benzene ring.

- Reduction : Catalytic hydrogenation reduces the nitro group to an amine, altering biological activity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

- Methodological Answer : Use SHELX software (e.g., SHELXL) to refine X-ray diffraction data. For example, intermolecular hydrogen bonds (N–H···N/O) and π-π stacking interactions can explain deviations in bond angles or torsional strain. Compare experimental data with density functional theory (DFT) calculations to validate electronic effects .

Q. What experimental strategies address low yields or impurities in the synthesis of this compound?

- Methodological Answer :

- Optimized Solvent Systems : Replace pyridine with dichloromethane/triethylamine to reduce side-product formation.

- Column Chromatography : Use silica gel with a gradient eluent (hexane/ethyl acetate) to separate unreacted starting materials.

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the thiazole ring .

Q. How does the nitro group influence the compound’s enzyme inhibition mechanism, particularly in anaerobic organisms?

- Methodological Answer : The nitro group undergoes enzymatic reduction to a nitro radical anion, which disrupts pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic metabolism. In vitro assays (e.g., enzyme inhibition kinetics using UV-Vis spectroscopy) quantify IC values. Mutagenesis studies can identify critical residues in the enzyme’s active site .

Q. What computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the benzamide moiety and hydrophobic pockets of target proteins. Molecular dynamics simulations (e.g., GROMACS) assess stability over time. QSAR models correlate substituent electronegativity (e.g., Cl, NO) with inhibitory potency .

Q. How do structural modifications (e.g., substituent variation) affect the compound’s bioavailability and toxicity?

- Methodological Answer :

- LogP Studies : Replace the nitro group with methoxy to increase lipophilicity (measured via shake-flask method).

- Cytotoxicity Assays : Compare IC values in cancer vs. normal cell lines (e.g., MTT assay).

- Metabolic Stability : Use liver microsomes to identify major metabolites (e.g., nitro reduction products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.